6-(Bromomethyl)benzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPXAKUIRSDXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromomethyl Benzo B Thiophene
Direct Bromomethylation Strategies
Direct bromomethylation involves the introduction of a bromomethyl group onto a pre-existing benzo[b]thiophene scaffold. This is often achieved through radical bromination or selective catalytic methods.
Radical Bromination via N-Bromosuccinimide (NBS) and Initiators
A common and effective method for the synthesis of 6-(bromomethyl)benzo[b]thiophene is the radical bromination of 6-methylbenzo[b]thiophene (B97776) using N-Bromosuccinimide (NBS). libretexts.orgmasterorganicchemistry.comnumberanalytics.com This reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with light. numberanalytics.comwikipedia.org The reaction proceeds via a free-radical chain mechanism. masterorganicchemistry.com
The process begins with the homolytic cleavage of the initiator to generate radicals. These radicals then abstract a hydrogen atom from the methyl group at the 6-position of the benzo[b]thiophene, forming a more stable benzylic radical. masterorganicchemistry.comwikipedia.org This benzylic radical then reacts with NBS to yield the desired this compound and a succinimidyl radical. The succinimidyl radical can then propagate the chain reaction. The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as addition to the thiophene (B33073) ring. libretexts.orgyoutube.comyoutube.com
| Initiator | Solvent | Conditions | Yield (%) |
| Azobisisobutyronitrile (AIBN) | Carbon tetrachloride (CCl4) | Reflux | High |
| Benzoyl Peroxide | Carbon tetrachloride (CCl4) | Reflux | Good |
| Light (hν) | Carbon tetrachloride (CCl4) | Irradiation | Variable |
This table presents typical conditions for the radical bromination of 6-methylbenzo[b]thiophene using NBS. The yields are generally reported as high, though specific percentages can vary based on the exact reaction conditions and scale.
Selective Catalytic Approaches for Bromomethylation
While radical bromination is widely used, selective catalytic approaches offer an alternative for the direct bromomethylation of benzo[b]thiophenes. These methods often involve electrophilic substitution reactions. researchgate.netresearchgate.net For instance, a mixture of formaldehyde (B43269) and hydrogen bromide in the presence of a Lewis acid catalyst can be used for the direct bromomethylation of aromatic compounds. sciencemadness.org A convenient procedure utilizes a solution of HBr in acetic acid added to a mixture of paraformaldehyde and the aromatic substrate. sciencemadness.org
Recent advancements have focused on developing milder and more selective catalytic systems. For example, some methods employ metal catalysts to facilitate the bromomethylation process, potentially offering better control over regioselectivity and reducing the formation of byproducts. researchgate.net The electrophilic bromination of thiophenes has been studied, and computational results suggest that the formation of a bromonium ion is a favorable pathway. researchgate.net
Indirect Synthesis Routes from Advanced Benzo[b]thiophene Precursors
Indirect methods involve the synthesis of the benzo[b]thiophene ring system with a precursor to the bromomethyl group already in place, or the modification of an existing functional group on a halogenated benzo[b]thiophene.
Integration of Bromomethyl Moieties during Benzo[b]thiophene Core Formation
This strategy involves designing a synthesis where the bromomethyl group, or a group that can be easily converted to it, is part of one of the starting materials for the construction of the benzo[b]thiophene ring. A variety of methods exist for the synthesis of the benzo[b]thiophene core itself, including the cyclization of 2-arylthioaldehydes, ketones, or acids. taylorfrancis.com
For example, a synthetic route could start with a substituted thiophenol or a thioanisole (B89551) derivative that already contains a bromomethyl or a protected hydroxymethyl group. nih.govorganic-chemistry.orgdntb.gov.ua This precursor would then undergo a cyclization reaction to form the benzo[b]thiophene ring. One such approach is the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov Another example involves the reaction of 2-bromo-6-fluorobenzaldehyde (B104081) with a methyl mercaptan derivative, followed by a Wittig reaction to form the thiophene ring. google.com
| Starting Material | Reaction Type | Key Reagents |
| Substituted Thiophenol | Intramolecular Cyclization | Dehydrating agents |
| o-Alkynyl Thioanisole | Electrophilic Cyclization | I2, NBS, etc. nih.gov |
| 2-Bromo-6-fluorobenzaldehyde | Wittig Reaction | Triphenylphosphine (B44618) google.com |
This table outlines some of the starting materials and reaction types for the indirect synthesis of this compound.
Functional Group Interconversions on Pre-existing Halogenated Benzo[b]thiophenes
Another indirect approach is to start with a pre-formed benzo[b]thiophene that bears a different functional group at the 6-position, which can then be converted into a bromomethyl group. ub.eduorganic-chemistry.orgimperial.ac.uk A common precursor is 6-methylbenzo[b]thiophene, which can be brominated as described in section 2.1.1.
Alternatively, one could start with 6-bromobenzo[b]thiophene (B96252) and introduce a methyl group via a cross-coupling reaction, followed by radical bromination. Another possibility is the conversion of a 6-(hydroxymethyl)benzo[b]thiophene to this compound using a suitable brominating agent like phosphorus tribromide or thionyl bromide. This functional group interconversion is a standard transformation in organic synthesis. vanderbilt.edu
Advancements in Environmentally Conscious and Sustainable Synthesis Protocols
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. kit.edunih.gov This trend extends to the synthesis of this compound. Research in this area focuses on several key aspects:
Use of Greener Solvents: Replacing hazardous solvents like carbon tetrachloride with more benign alternatives.
Catalytic Methods: Developing highly efficient catalytic systems to minimize waste and energy consumption. dntb.gov.ua
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Photocatalysis: Utilizing visible light to drive chemical reactions, which can be a more sustainable energy source. For instance, visible-light-induced halocyclization of 2-alkynylthioanisoles has been developed for the synthesis of 3-halobenzo[b]thiophenes. dntb.gov.ua A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes has also been reported. rsc.org
These green chemistry approaches aim to make the synthesis of this compound and other valuable chemical compounds safer, more efficient, and less impactful on the environment.
Reactivity and Derivatization Chemistry of 6 Bromomethyl Benzo B Thiophene
Nucleophilic Substitution Reactions of the Bromomethyl Group
The primary mode of reactivity for 6-(bromomethyl)benzo[b]thiophene is the nucleophilic substitution at the benzylic carbon. The C-Br bond is polarized and susceptible to attack by a wide range of nucleophiles, typically proceeding through an SN2 mechanism. This pathway allows for the direct and efficient introduction of various heteroatoms.
The benzylic bromide of this compound can be readily displaced by heteroatom nucleophiles to form new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. These reactions are fundamental for the synthesis of a variety of derivatives.
Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles, such as alkoxides or phenoxides, provide access to the corresponding ethers. For instance, treatment with sodium phenoxide in a polar aprotic solvent like dimethylformamide (DMF) would yield 6-(phenoxymethyl)benzo[b]thiophene.
Nitrogen Nucleophiles: A variety of nitrogen-containing functional groups can be installed. Reaction with sodium azide (B81097), a common and efficient nucleophile, in a solvent such as aqueous acetone (B3395972) or DMF, produces 6-(azidomethyl)benzo[b]thiophene. This azide derivative is a valuable intermediate that can be further transformed, for example, into a primary amine via reduction or into triazoles via cycloaddition reactions.
Sulfur Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity (thiophilicity), react efficiently with this compound. For example, potassium thioacetate (B1230152) can be used to form the thioester, S-(benzo[b]thiophen-6-ylmethyl) thioacetate, which can subsequently be hydrolyzed to the corresponding thiol.
| Nucleophile | Reagent Example | Product | Typical Conditions |
|---|---|---|---|
| Oxygen | Sodium Phenoxide (NaOPh) | 6-(Phenoxymethyl)benzo[b]thiophene | DMF, Room Temp. to 60 °C |
| Nitrogen | Sodium Azide (NaN3) | 6-(Azidomethyl)benzo[b]thiophene | Acetone/H2O, Reflux |
| Sulfur | Potassium Thioacetate (KSAc) | S-(Benzo[b]thiophen-6-ylmethyl) thioacetate | Ethanol or DMF, Room Temp. |
The reaction of this compound with neutral nucleophiles like tertiary phosphines leads to the formation of stable quaternary phosphonium (B103445) salts. These salts are crucial precursors for a variety of subsequent chemical transformations, most notably the Wittig reaction. The synthesis typically involves the SN2 reaction of the benzylic bromide with a phosphine (B1218219), such as triphenylphosphine (B44618). The reaction is generally high-yielding and is often carried out by heating the two reactants in a suitable solvent like toluene (B28343) or acetonitrile (B52724). The resulting (benzo[b]thiophen-6-ylmethyl)triphenylphosphonium bromide precipitates from the solution upon cooling or addition of a less polar co-solvent.
| Reactant 1 | Reactant 2 | Product | Typical Conditions |
|---|---|---|---|
| This compound | Triphenylphosphine (PPh3) | (Benzo[b]thiophen-6-ylmethyl)triphenylphosphonium bromide | Toluene or Acetonitrile, Reflux |
Carbon-Carbon Bond Forming Reactions
Beyond nucleophilic substitution, this compound is a valuable substrate for constructing new carbon-carbon bonds, significantly expanding its synthetic utility.
The phosphonium salt derived from this compound is a key reagent for the Wittig olefination. nih.gov This reaction allows for the conversion of aldehydes and ketones into alkenes, thereby attaching the benzo[b]thiophene moiety to a carbon backbone via a double bond. The process involves the deprotonation of the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding phosphorus ylide. This highly nucleophilic ylide then reacts with a carbonyl compound to form a new carbon-carbon double bond and triphenylphosphine oxide as a byproduct. This method provides a reliable route to vinyl-substituted benzo[b]thiophenes.
| Phosphonium Salt | Base | Carbonyl Compound | Product |
|---|---|---|---|
| (Benzo[b]thiophen-6-ylmethyl)triphenylphosphonium bromide | n-Butyllithium (n-BuLi) | Benzaldehyde | 6-(2-Phenylvinyl)benzo[b]thiophene |
While classical cross-coupling reactions often involve aryl or vinyl halides, methodologies have been developed for the coupling of benzylic halides.
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction can couple this compound with various aryl- or vinylboronic acids. google.comgoogle.com This reaction forms a new carbon-carbon single bond between the benzylic carbon and the boronic acid partner, yielding diarylmethane-type structures. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable phosphine ligand (e.g., JohnPhos, PPh₃), and a base (e.g., K₂CO₃, K₃PO₄) in a solvent like DMF or THF/water. Current time information in Bangalore, IN.
Sonogashira Coupling: The Sonogashira coupling enables the reaction of this compound with terminal alkynes. google.com This reaction, which forms a C(sp³)–C(sp) bond, is a powerful tool for synthesizing propargyl-type systems. Modern protocols may employ a palladium catalyst in conjunction with a copper(I) co-catalyst, or proceed under copper-free conditions, often using lithium acetylides as the alkyne source. google.com
The Heck reaction is less commonly applied to benzylic halides compared to Suzuki and Sonogashira couplings.
| Reaction Type | Coupling Partner | Catalyst System Example | Product Example |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)2, JohnPhos, K2CO3 in DMF | 6-Benzylbenzo[b]thiophene |
| Sonogashira | Lithium Phenylacetylide | Pd[P(tBu)3]2 in THF | 6-(3-Phenylprop-1-yn-1-yl)benzo[b]thiophene |
Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) as a C1 source. For this compound, this methodology can be used to synthesize carboxylic acid derivatives. In a carboalkoxylation reaction, the benzylic bromide is treated with carbon monoxide and an alcohol (e.g., methanol) in the presence of a palladium catalyst and a base. This process yields the corresponding methyl ester, methyl 2-(benzo[b]thiophen-6-yl)acetate. This reaction effectively adds a -CH₂CO₂CH₃ unit to the benzo[b]thiophene core, providing a valuable synthon for further elaboration.
| Reactants | Catalyst/Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound, CO, Methanol | Pd(PPh3)2Cl2, Base (e.g., Et3N) | Methyl 2-(benzo[b]thiophen-6-yl)acetate | Carboalkoxylation |
Applications of 6 Bromomethyl Benzo B Thiophene As a Versatile Synthetic Building Block
Facilitating the Construction of Complex Organic Molecules
The unique bifunctional nature of 6-(Bromomethyl)benzo[b]thiophene, with its reactive alkyl halide handle and aromatic scaffold, provides chemists with a powerful tool for molecular construction. The bromomethyl group serves as a key electrophilic site, readily participating in substitution and coupling reactions to introduce diverse functionalities and build intricate molecular architectures.
The benzo[b]thiophene moiety is a foundational component in numerous complex polycyclic and fused heterocyclic structures. researchgate.netopen.ac.uk The presence of the bromomethyl group on this core provides a convenient anchor point for annulation reactions, where new rings are built onto the existing framework. Researchers have developed various efficient methods for constructing these systems, often employing domino reactions that form multiple chemical bonds in a single sequence. researchgate.netopen.ac.uk
Strategies such as intramolecular Friedel-Crafts cyclizations, Diels-Alder reactions, and transition-metal-catalyzed cross-coupling reactions utilize derivatives of the benzo[b]thiophene scaffold to create elaborate structures. arkat-usa.org For instance, the reaction of 2-(1'-cycloalkenyl)benzo[b]thiophenes with maleimides leads to the formation of complex dibenzo[b,d]thiophene derivatives through a Diels-Alder cycloaddition. Similarly, precursors assembled from 2-acetylbenzo[b]thiophene can undergo Friedel-Crafts cyclization to yield benzo[b]thiophene-fused medium-sized nitrogen-containing heterocycles like thienoazocinones and thienoazoninones. arkat-usa.org These synthetic routes are highly valued for their efficiency and ability to generate molecular complexity from relatively simple starting materials. researchgate.netopen.ac.uk
Table 1: Synthetic Strategies for Fused-Ring Systems from Benzo[b]thiophene Derivatives
| Synthetic Strategy | Description | Resulting System | Reference |
|---|---|---|---|
| Domino Reaction | A multi-step reaction where subsequent transformations occur without isolating intermediates. | Fused Heterocycles | researchgate.netopen.ac.uk |
| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | Dibenzo[b,d]thiophenes | |
| Friedel-Crafts Cyclization | An intramolecular reaction that forms a new ring on an aromatic substrate. | Thienoazocinones, Thienoazoninones | arkat-usa.org |
| aza-Michael/Michael Addition | A cascade reaction used to construct chiral fused heterocyclic compounds. | Chiral Benzo[b]thiophene Fused Systems |
In modern drug discovery and material science, the generation of chemical libraries—large collections of structurally related compounds—is essential for high-throughput screening. harvard.edu The reactivity of the bromomethyl group makes this compound an ideal scaffold for creating such libraries. Through nucleophilic substitution reactions, the bromine atom can be displaced by a wide variety of functional groups.
By reacting this compound with a diverse set of amines, alcohols, thiols, or carboxylates in a parallel synthesis format, a large array of new molecules can be generated efficiently. Each new compound retains the core benzo[b]thiophene structure but possesses a unique side chain, leading to a library of derivatives with varied physicochemical properties. These libraries are invaluable for screening to identify new lead compounds in drug development or new materials with desired functional properties. harvard.edu
The benzo[b]thiophene core is a key component in the design of advanced organic materials due to its aromaticity and electron-rich nature, which facilitate π-conjugation. numberanalytics.com These properties are fundamental to the performance of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). numberanalytics.comresearchgate.net The 6-(bromomethyl) derivative serves as a critical precursor for synthesizing these functional materials.
The bromomethyl group allows for the incorporation of the benzo[b]thiophene unit into larger conjugated systems, such as oligomers and polymers. numberanalytics.com For example, it can be used to link the benzo[b]thiophene core to other aromatic systems or to polymerizable groups. This functionalization allows for the precise tuning of the material's electronic and optical properties, such as charge carrier mobility and light emission wavelength. numberanalytics.com Research has also explored benzo[b]thiophene derivatives for creating liquid crystals for microwave technology, where structural modifications influence the material's birefringence and polarizability. researchgate.net
Table 2: Applications of Benzo[b]thiophene-Based Materials
| Material Type | Potential Application | Underlying Property | Reference |
|---|---|---|---|
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility | numberanalytics.com |
| Organic Emitters | Organic Light-Emitting Diodes (OLEDs) | Tunable optical and electrical properties | numberanalytics.com |
| Liquid Crystals | Microwave Devices | High birefringence and polarizability | researchgate.net |
| Thienyl Polymers | Organic Solar Cells (OSCs) | Hole-transporting capabilities | researchgate.net |
Strategic Intermediate in Medicinal Chemistry Synthesis Programs
The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry, as it is a core component of many biologically active compounds and approved drugs. researchgate.netnih.govmdpi.com Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties. nih.govdntb.gov.ua The 6-(bromomethyl) derivative is a key intermediate that enables chemists to synthesize and explore novel analogues of these therapeutic agents.
The reactive handle allows for the systematic modification of the benzo[b]thiophene core to conduct structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of a drug candidate. nih.gov For example, new benzo[b]thiophene-based compounds have been synthesized and evaluated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. mdpi.comnih.gov Other research programs have focused on developing benzo[b]thiophene acylhydrazones as potent antimicrobial agents against multidrug-resistant bacteria like Staphylococcus aureus. nih.gov Furthermore, the scaffold has been incorporated into organometallic ruthenium complexes to create novel anticancer agents with cytotoxic effects on ovarian cancer cells. nih.gov The synthesis of these diverse therapeutic candidates often relies on the versatility of functionalized intermediates like this compound. mdpi.comnih.gov
Table 3: Therapeutic Targets of Benzo[b]thiophene Derivatives
| Derivative Class | Therapeutic Area/Target | Example Activity | Reference |
|---|---|---|---|
| Benzo[b]thiophene-chalcones | Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibition | mdpi.comnih.gov |
| Benzo[b]thiophene Acylhydrazones | Infectious Disease | Antimicrobial against MRSA | nih.gov |
| Organoruthenium Complexes | Oncology | Cytotoxic against Ovarian Cancer Cells | nih.gov |
| Ferrocenylbenzo[b]thiophenes | Oncology | Cytotoxic against various human tumor cell lines | researchgate.net |
| General Derivatives | Various | Anti-inflammatory, Antidiabetic, Antiviral | nih.govdntb.gov.ua |
Role in Polymer Chemistry and Functional Material Science
In the field of polymer chemistry, this compound serves as a valuable monomer or functionalizing agent for creating advanced materials. The incorporation of the rigid, planar benzo[b]thiophene unit into a polymer backbone can significantly enhance its thermal stability, conductivity, and optical properties.
The bromomethyl group can be converted into a polymerizable group (e.g., a vinyl or acetylene (B1199291) group) or used in polycondensation reactions to build the main polymer chain. Thiophene-based polymers are of great interest for applications in electronics and renewable energy. researchgate.net For instance, polymers incorporating benzo[c]thiophene (B1209120) (an isomer of benzo[b]thiophene) are investigated as hole-transporting materials in organic solar cells and as active components in OLEDs. researchgate.net The ability to synthesize and functionalize these polymers, often starting from reactive building blocks, is key to developing next-generation functional materials with tailored properties for specific high-tech applications. numberanalytics.com
Mechanistic Insights and Theoretical Investigations
Elucidation of Reaction Mechanisms and Pathways
The chemical transformations of 6-(Bromomethyl)benzo[b]thiophene primarily involve two key reaction types: nucleophilic substitution at the benzylic carbon and free-radical bromination for its synthesis from 6-methylbenzo[b]thiophene (B97776).
Nucleophilic Substitution Pathways
The bromomethyl group is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway dependent on the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature.
S(_N)2 Mechanism: This pathway involves a backside attack by a nucleophile on the electrophilic methylene (B1212753) carbon, leading to a concerted displacement of the bromide ion. Strong, unhindered nucleophiles and polar aprotic solvents favor this mechanism. The transition state involves a pentacoordinate carbon atom. Given that the substrate is a primary halide, the S(_N)2 pathway is generally expected to be favorable.
S(_N)1 Mechanism: This mechanism proceeds through a two-step process involving the initial formation of a resonance-stabilized benzylic carbocation, followed by a rapid attack by a nucleophile. The stability of this carbocation is enhanced by the delocalization of the positive charge over the adjacent benzo[b]thiophene ring system. Protic solvents and weaker nucleophiles tend to promote the S(_N)1 pathway. The planarity of the carbocation intermediate would lead to a racemic mixture if the substitution creates a new stereocenter.
Radical Pathway for Synthesis
The synthesis of this compound from 6-methylbenzo[b]thiophene typically proceeds via a free-radical chain reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or benzoyl peroxide. chemistrysteps.comlibretexts.orgchadsprep.comyoutube.com
The mechanism involves three key stages:
Initiation: Homolytic cleavage of the N-Br bond in NBS or the initiator generates the initial radical species. chemistrysteps.comyoutube.com
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 6-methylbenzo[b]thiophene. This is the rate-determining step and results in the formation of a resonance-stabilized 6-(benzo[b]thiophen-6-yl)methyl radical. This radical then reacts with a molecule of Br(_2) (present in low concentration) to form the product and a new bromine radical, which continues the chain. libretexts.org
Termination: The reaction is concluded when radicals combine to form non-radical species.
The stability of the benzylic radical intermediate is a crucial factor driving the selectivity of the bromination at the methyl group over other positions. chemistrysteps.com
| Reaction Type | Key Intermediate | Favored By | Typical Reagents |
|---|---|---|---|
| S(_N)1 Substitution | Benzylic Carbocation | Protic solvents, weak nucleophiles | H(_2)O, ROH, RCOOH |
| S(_N)2 Substitution | Pentacoordinate Transition State | Aprotic polar solvents, strong nucleophiles | CN(^-), N(_3)(^-), RS(^-) |
| Radical Bromination (Synthesis) | Benzylic Radical | Radical initiator, non-polar solvent | N-Bromosuccinimide (NBS), AIBN/hν |
Studies on Regioselectivity and Stereoselectivity in Reactions
Regioselectivity
The regioselectivity in reactions involving this compound is primarily concerned with the competition between nucleophilic attack at the benzylic carbon versus potential reactions at the aromatic ring system.
Benzylic Position vs. Aromatic Ring: The bromomethyl group is the most reactive site for nucleophilic substitution. The C-Br bond at the benzylic position is significantly weaker and more polarized than the C-H or C-C bonds of the aromatic rings. Under typical nucleophilic substitution conditions, reaction occurs exclusively at the methylene carbon, displacing the bromide. Nucleophilic aromatic substitution on the electron-rich benzo[b]thiophene ring is generally disfavored unless harsh conditions are employed or strong activating groups are present on the ring. nih.gov
Influence of Substituents: In the absence of other highly reactive functional groups, the regioselectivity is unequivocally directed to the bromomethyl substituent. If the benzo[b]thiophene ring were to bear other leaving groups, the regioselectivity would be a more complex issue determined by the relative activation of each site, a scenario not inherent to the parent this compound.
Stereoselectivity
The concept of stereoselectivity becomes relevant when the reaction of this compound leads to the formation of a new chiral center. The methylene carbon of the substrate is prochiral.
Reactions via S(_N)1 Mechanism: If the reaction proceeds through a planar benzylic carbocation intermediate, the subsequent attack of a nucleophile can occur from either face with equal probability. This results in the formation of a racemic mixture (a 1:1 mixture of enantiomers), and thus the reaction is not stereoselective.
Reactions via S(_N)2 Mechanism: An S(_N)2 reaction involves a specific stereochemical outcome. If a chiral nucleophile attacks the prochiral center, it will lead to the formation of diastereomers, often in unequal amounts, as the transition states leading to each diastereomer are not isoenergetic. However, with an achiral nucleophile, no stereocenter is generated unless the nucleophile itself becomes chiral upon bonding.
Computational Chemistry Approaches for Understanding Reactivity and Properties (e.g., Density Functional Theory)
While specific computational studies exclusively focused on this compound are not widely reported, Density Functional Theory (DFT) serves as a powerful tool for investigating the reactivity and properties of analogous systems. nih.govmdpi.com These computational approaches can provide deep mechanistic insights that complement experimental findings.
Applications of DFT in Understanding Reactivity:
Reaction Pathway Modeling: DFT calculations can be used to map the potential energy surface for a reaction. This allows for the determination of the structures and relative energies of reactants, transition states, intermediates, and products. By comparing the activation energies for the S(_N)1 and S(_N)2 pathways, for instance, one could predict which mechanism is more favorable under specific conditions (gas phase or with solvent models). mdpi.com
Analysis of Intermediates: The stability of key intermediates, such as the benzylic carbocation or radical, can be quantitatively assessed. DFT can be used to visualize the distribution of charge or spin density, demonstrating how the benzo[b]thiophene ring system stabilizes these reactive species through resonance.
Prediction of Regioselectivity: For more complex substituted benzo[b]thiophenes, DFT can predict the most likely site of reaction. By calculating the relative stabilities of isomeric intermediates or transition states (e.g., σ-complexes in nucleophilic aromatic substitution), a quantitative prediction of the regioisomeric product distribution can be achieved. nih.govresearchgate.net For this compound, DFT could be used to calculate molecular orbital properties, such as the LUMO (Lowest Unoccupied Molecular Orbital), which would likely show a large coefficient on the benzylic carbon, confirming its high electrophilicity and susceptibility to nucleophilic attack.
| Computational Parameter | Insight Provided | Relevance to this compound |
|---|---|---|
| Transition State Energy (ΔG‡) | Predicts reaction rates and mechanistic pathways (e.g., S(_N)1 vs. S(_N)2). mdpi.com | Could determine the kinetic favorability of different nucleophilic substitution routes. |
| Intermediate Stability | Assesses the viability of intermediates like carbocations or radicals. | Can quantify the stabilizing effect of the benzo[b]thiophene ring on benzylic intermediates. |
| LUMO/HOMO Analysis | Identifies electrophilic/nucleophilic sites in a molecule. | Would likely confirm the benzylic carbon as the primary electrophilic site. |
| Calculated Atomic Charges | Indicates sites of positive (electrophilic) or negative (nucleophilic) charge. | Can highlight the polarization of the C-Br bond and the electrophilicity of the carbon atom. |
Advanced Analytical and Structural Characterization in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the benzothiophene (B83047) core and the methylene (B1212753) (-CH₂Br) protons. The aromatic protons would appear as a complex pattern of doublets and doublets of doublets in the typical aromatic region (approximately 7.0-8.5 ppm). The benzylic protons of the bromomethyl group would be expected to produce a singlet further upfield, likely in the range of 4.5-5.0 ppm.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group would appear in the aliphatic region, while the eight carbons of the benzo[b]thiophene ring system would be found in the aromatic region (typically 120-145 ppm). The specific chemical shifts are sensitive to the substitution pattern. For instance, in related 6-substituted benzothiophenes like 6-chlorobenzo[b]thiophene-2-carboxylic acid, the carbon atoms of the fused ring system show a range of chemical shifts that confirm the substitution pattern. nih.gov
Mass Spectrometry (MS) provides vital information about the molecular weight and fragmentation pattern of the compound. For 6-(bromomethyl)benzo[b]thiophene (C₉H₇BrS), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio).
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methylene groups, C=C stretching vibrations corresponding to the aromatic rings, and vibrations associated with the C-S bond of the thiophene (B33073) ring. The C-Br stretching frequency would also be present, typically in the lower frequency region of the spectrum.
| Technique | Expected Observations for this compound | Reference Data from Related Compounds |
|---|---|---|
| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.5 ppm); Methylene protons (-CH₂Br, singlet, ~4.5-5.0 ppm). | For benzo[b]thiophene, aromatic protons appear between 7.3-7.9 ppm. chemicalbook.com For 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, aromatic protons are observed at ~7.7-8.6 ppm. nih.gov |
| ¹³C NMR | Signals for the bromomethyl carbon and eight distinct aromatic carbons (~120-145 ppm). | In 6-chlorobenzo[b]thiophene-2-carboxylic acid, aromatic carbons are in the range of 122-143 ppm. nih.gov |
| Mass Spectrometry | Molecular ion peak [M]⁺ showing a characteristic 1:1 isotopic pattern for bromine. | The parent benzo[b]thiophene shows a strong molecular ion peak at m/z 134. nist.gov |
| Infrared Spectroscopy | Aromatic C-H and C=C stretching; Aliphatic C-H stretching; C-S and C-Br bond vibrations. | IR spectra of benzothiophene derivatives confirm the presence of the fused aromatic ring system. chemicalbook.com |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
For this compound, which is a solid at room temperature, single-crystal X-ray diffraction (SC-XRD) would be the ideal technique for unambiguous structural confirmation. However, published single-crystal X-ray diffraction data for this specific compound were not identified in the surveyed literature.
Research on related complex benzothiophene derivatives demonstrates the power of this technique in establishing molecular connectivity and stereochemistry, which can be crucial when substitution patterns are ambiguous. mdpi.com Should suitable crystals of this compound be prepared, XRD analysis would provide invaluable insight into its solid-state conformation and intermolecular interactions.
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential tools in the synthesis and purification of this compound and its derivatives. These methods are used to separate the target compound from starting materials, by-products, and other impurities, as well as to monitor the progress of a chemical reaction.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor reactions. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (eluent), often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate (B1210297). The separation of components on the TLC plate, visualized under UV light, indicates the consumption of reactants and the formation of the product.
Column Chromatography is the standard method for the purification of benzothiophene derivatives on a preparative scale. In numerous syntheses of substituted benzothiophenes, the crude reaction product is purified by passing it through a column packed with silica gel. nih.gov The choice of eluent, typically a gradient of petroleum ether/ethyl acetate or hexanes/ethyl acetate, allows for the separation of compounds based on their polarity, yielding the pure desired product.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for both analytical and preparative purposes. It offers higher resolution and sensitivity compared to column chromatography. A reverse-phase (RP) HPLC method, for instance, could be developed for analyzing the purity of this compound. For the related compound benzo[b]thiophen-6-ol, an RP-HPLC method using an acetonitrile (B52724) and water mobile phase has been described, demonstrating the applicability of this technique for analyzing substituted benzothiophenes. sigmaaldrich.com
Q & A
Q. What are the most effective synthetic strategies for 6-(Bromomethyl)benzo[b]thiophene, and how do reaction conditions influence yield?
The synthesis of this compound typically involves constructing the benzo[b]thiophene core followed by bromomethylation. Key methodologies include:
- Copper-catalyzed annulation : Starting from 2-bromo alkynylbenzenes, a CuI/TMEDA-catalyzed cyclization forms the benzo[b]thiophene scaffold. Bromomethylation is then achieved using bromomethylating agents (e.g., NBS or DIBAL-H) under controlled temperatures (-78°C to RT) to avoid side reactions .
- Terminal alkyne approaches : Terminal alkynes react with sulfur-containing precursors to form thiophene derivatives. Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd or Cu) can improve yields by up to 30% .
- Post-functionalization : Pre-synthesized benzo[b]thiophenes undergo regioselective bromomethylation using photochemical or radical-initiated methods. Reaction monitoring via TLC or HPLC is critical to avoid over-bromination .
Q. How can X-ray crystallography be utilized to confirm the structural integrity of this compound?
Single-crystal X-ray diffraction is the gold standard for structural validation:
- Crystallization : Dissolve the compound in a 1:1 mixture of DCM/hexane at 50°C, followed by slow evaporation at 4°C to obtain diffraction-quality crystals .
- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Key indicators include R-factor (<0.05) and mean C–C bond deviation (<0.002 Å) .
- Refinement : Software like SHELXL resolves atomic positions, confirming the bromomethyl group’s regiochemistry and bond angles. Disordered atoms require constraints to avoid overfitting .
Advanced Research Questions
Q. What methodologies are employed to study the catalytic hydrogenation or desulfurization of this compound?
Transition-metal catalysts are critical for probing reactivity:
- Iridium complexes : Homogeneous catalysts like [Ir(COD)Cl]₂ selectively hydrogenate the thiophene ring while preserving the bromomethyl group. Monitor reaction progress via GC-MS to detect intermediates (e.g., dihydrothiophenes) .
- Desulfurization : Rhodium catalysts (e.g., Rh/C) in H₂ at 80°C remove sulfur atoms, forming brominated biphenyl derivatives. Use XPS or elemental analysis to confirm sulfur removal efficiency (>95%) .
- Kinetic studies : DFT calculations paired with in-situ IR spectroscopy reveal activation barriers for ring-opening steps, guiding catalyst design .
Q. How does the introduction of substituents on the benzo[b]thiophene core affect its electronic properties in material science applications?
Substituents modulate bandgap and charge transport:
- Electron-withdrawing groups (e.g., Br) : Increase electron affinity by 0.3–0.5 eV, enhancing n-type semiconductor behavior. Characterize via cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆ .
- Self-organization : Alkyl chains (e.g., 4-pentylphenyl) induce liquid crystalline phases, improving thin-film morphology. Use AFM or grazing-incidence XRD to analyze domain alignment .
- Optoelectronic testing : Fabricate OLEDs or OFETs to measure mobility (µ ≈ 0.1–1 cm²/V·s) and luminance efficiency (≥10 cd/A) .
Q. How should researchers address discrepancies in reported catalytic efficiencies for reactions involving this compound?
Contradictions often arise from variations in:
- Catalyst preparation : Compare pre-catalyst activation methods (e.g., thermal vs. chemical reduction). For example, Ir catalysts reduced in H₂ show higher turnover numbers (TON > 500) than those activated by silanes .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates but may deactivate catalysts. Use Hammett plots to correlate solvent polarity with reaction rates .
- Substrate purity : Trace impurities (e.g., residual sulfur) poison catalysts. Validate purity via HPLC (>99%) before kinetic studies .
Q. What analytical techniques are recommended for assessing the purity and stability of this compound during storage?
- Stability under storage : Store at -20°C under argon to prevent bromine loss. Monitor degradation via ¹H NMR (disappearance of Br-CH₂ signal at δ 4.3 ppm) .
- Purity assessment : Use reverse-phase HPLC with a C18 column (MeCN/H₂O = 70:30, λ = 254 nm). Calibrate against a certified reference standard .
- Thermal analysis : DSC/TGA reveals decomposition onset temperatures (>150°C). For air-sensitive samples, use hermetic pans with nitrogen purge .
Q. What approaches are used to evaluate the toxicity profile of this compound derivatives in pharmacological studies?
- In vitro assays : Test mitochondrial toxicity (MTT assay) in HepG2 cells. IC₅₀ values <10 μM indicate high cytotoxicity .
- Metabolic profiling : Incubate with liver microsomes (human/rat) to detect reactive metabolites (e.g., epoxides) via LC-HRMS. Use glutathione trapping to identify electrophilic intermediates .
- Structure-toxicity relationships : Replace the bromomethyl group with CF₃ or CH₂OH to reduce hepatotoxicity. Compare logP values (AlogPs) to optimize solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
